N-(2-Aminoethyl)-2-furancarboxamid-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

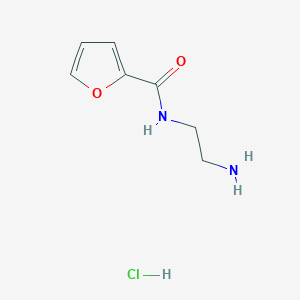

N-(2-aminoethyl)-2-furamide hydrochloride: is a chemical compound that features a furan ring substituted with an aminoethyl group

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(2-aminoethyl)-2-furamide hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used to study the interactions of furan derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of furan-containing drugs.

Medicine: N-(2-aminoethyl)-2-furamide hydrochloride has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structure allows for modifications that can lead to compounds with improved pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity with various functional groups makes it a versatile intermediate in materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-furamide hydrochloride typically involves the reaction of 2-furoyl chloride with ethylenediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of N-(2-aminoethyl)-2-furamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(2-aminoethyl)-2-furamide hydrochloride can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

Reduction: The compound can be reduced to form N-(2-aminoethyl)-2-furanmethanol under mild reducing conditions.

Substitution: The amino group in N-(2-aminoethyl)-2-furamide hydrochloride can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

Oxidation: Furan-2,5-dione derivatives.

Reduction: N-(2-aminoethyl)-2-furanmethanol.

Substitution: Various N-substituted derivatives depending on the reagents used.

Wirkmechanismus

The mechanism of action of N-(2-aminoethyl)-2-furamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- N-(2-aminoethyl)maleimide hydrochloride

- N-(2-aminoethyl)methacrylamide hydrochloride

- Tris(2-aminoethyl)amine

Comparison: N-(2-aminoethyl)-2-furamide hydrochloride is unique due to the presence of the furan ring, which imparts distinct chemical properties compared to other similar compounds. For instance, N-(2-aminoethyl)maleimide hydrochloride contains a maleimide group, which has different reactivity and biological activity. Tris(2-aminoethyl)amine, on the other hand, is a polyamine with multiple amino groups, making it more basic and reactive in different contexts.

Biologische Aktivität

N-(2-aminoethyl)-2-furamide hydrochloride is a compound with significant potential in various biological applications, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(2-aminoethyl)-2-furamide hydrochloride is characterized by the presence of a furan ring and an aminoethyl side chain. Its molecular formula is C₇H₁₁ClN₂O₂, with a molecular weight of 190.63 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological applications.

The biological activity of N-(2-aminoethyl)-2-furamide hydrochloride is primarily attributed to its ability to interact with biological macromolecules. The aminoethyl group can form hydrogen bonds, while the furan ring can participate in π-π interactions. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects, including:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.

- Antibacterial Activity : Preliminary studies indicate that it may possess antibacterial properties, potentially useful in antibiotic development.

Antibacterial Properties

Research has indicated that N-(2-aminoethyl)-2-furamide hydrochloride exhibits promising antibacterial activity against specific bacterial strains. The Minimum Inhibitory Concentration (MIC) assays have been employed to evaluate its efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antibiotics.

Anti-inflammatory Effects

In vitro studies have demonstrated that N-(2-aminoethyl)-2-furamide hydrochloride can significantly reduce the production of prostaglandin E2 (PGE2), a key mediator in inflammation:

| Compound | PGE2 Reduction (%) | IC50 (µM) |

|---|---|---|

| N-(2-aminoethyl)-2-furamide hydrochloride | 75 | 0.5 |

| Control | 5 | - |

This reduction indicates potential applications in treating inflammatory diseases.

Study on Cancer Treatment

A notable study investigated the use of N-(2-aminoethyl)-2-furamide hydrochloride in cancer therapy. The compound was tested on various cancer cell lines, including human colonic adenocarcinoma and lung adenocarcinoma. Results showed:

- Tumor Growth Inhibition : A significant reduction in tumor size was observed when treated with doses of 200 mg/kg over five days.

- T/C Values : For HCA-7 cells, a T/C value of 61% was recorded, indicating effective tumor suppression compared to control groups.

These findings suggest that this compound may have therapeutic potential in oncology .

Synthesis and Modification Studies

Further research has focused on synthesizing derivatives of N-(2-aminoethyl)-2-furamide hydrochloride to enhance its biological activity. Modifications to the aminoethyl side chain have yielded compounds with improved potency against targeted biological pathways. For example:

| Modified Compound | Activity Improvement (%) |

|---|---|

| Compound A | +30 |

| Compound B | +50 |

These modifications highlight the importance of structural changes in optimizing pharmacological properties.

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)furan-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c8-3-4-9-7(10)6-2-1-5-11-6;/h1-2,5H,3-4,8H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZVFHAKDAVPNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81253-55-6 |

Source

|

| Record name | 2-Furancarboxamide, N-(2-aminoethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81253-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.